p-Toluenesulphonyl iodide

Description

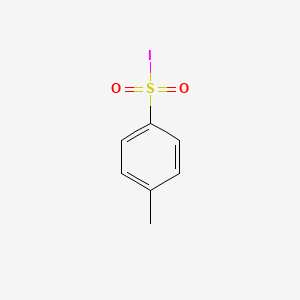

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzenesulfonyl iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZYREHHCRHTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452287 | |

| Record name | p-toluenesulphonyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950-78-3 | |

| Record name | p-toluenesulphonyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Toluenesulfonyl Iodide

Direct Synthesis Approaches to p-Toluenesulfonyl Iodide

Direct synthesis methods typically involve the reaction of a p-toluenesulfonyl derivative with an iodide source. One common method is the treatment of sodium p-toluenesulfinate dihydrate with iodine, which yields p-toluenesulfonyl iodide in nearly quantitative amounts. oup.com This reaction is straightforward and provides the product with a melting point of 85–86 °C (decomposed). oup.com

Another approach involves the use of p-toluenesulfonyl hydrazines. Although not a direct conversion to p-toluenesulfonyl iodide itself, an iodine-mediated formal [2 + 2 + 1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide highlights the reactivity of these precursors in the presence of iodine to form other complex molecules. organic-chemistry.orgacs.org

In Situ Generation and Precursor Chemistry of p-Toluenesulfonyl Iodide

In many synthetic applications, p-toluenesulfonyl iodide is generated in situ to be immediately used in subsequent reactions. This approach avoids the isolation of the often light-sensitive sulfonyl iodide. wikipedia.org

Formation from Sodium p-Toluenesulfinate Derivatives

The reaction between sodium p-toluenesulfinate and iodine is a well-established method for generating p-toluenesulfonyl iodide. oup.comrsc.org This in situ generation is often utilized in reactions like the iodosulfonylation of alkenes. For instance, the reaction of styrene (B11656) with in situ generated p-toluenesulfonyl iodide from sodium p-toluenesulfinate and iodine in methanol (B129727) leads to the formation of a β-iodosulfone intermediate. rsc.org This reaction proceeds through a free-radical mechanism, preferably under sunlight. rsc.org

The versatility of sodium p-toluenesulfinate as a precursor is further demonstrated in various other transformations where it is used with iodine or other iodine sources to achieve sulfonylation reactions. rsc.orgresearchgate.net

Table 1: In Situ Generation of p-Toluenesulfonyl Iodide from Sodium p-Toluenesulfinate

| Reactants | Reagents | Solvent | Conditions | Product Application |

| Sodium p-toluenesulfinate, Styrene | Iodine | Methanol | Room Temperature, Sunlight | Synthesis of (E)-β-Tosylstyrene rsc.org |

| Sodium p-toluenesulfinate | Iodine | Benzene/Water | Not specified | Preparation of p-Toluenesulfonyl Iodide oup.com |

| Sodium p-toluenesulfinate, Arylacetylenes | Iodine, TBHP | THF | Room Temperature | Synthesis of Arylacetylenic Sulfones researchgate.net |

Generation via Halide Exchange from p-Toluenesulfonyl Chloride and Iodide Sources

p-Toluenesulfonyl iodide can be conceptually formed via a halide exchange reaction from the more common and less expensive p-toluenesulfonyl chloride (TsCl). svkm-iop.ac.inwikipedia.org While direct halide exchange is a fundamental concept, practical applications often involve multi-step sequences or catalytic systems. For example, a one-pot synthesis of aryl sulfones from primary alcohols involves the initial formation of a tosylate, which then reacts with a sulfinate in the presence of a catalytic amount of tetrabutylammonium (B224687) iodide. organic-chemistry.org Although this does not directly form p-toluenesulfonyl iodide as the final product, it illustrates the principle of iodide acting as a nucleophile in the presence of a tosyl group.

The reaction of p-toluenesulfonic acid with a mixture of a polyphosphoric acid derivative and chloride ions has been shown to produce p-toluenesulfonyl chloride. oup.com A similar reaction with iodide ions is proposed to form the corresponding sulfonyl iodide as a key intermediate. oup.com

Production Through Reduction of Organic Sulfonic Acids and Derivatives with Iodide Systems

The reduction of p-toluenesulfonic acid and its derivatives using reagents that contain iodide can lead to the formation of p-toluenesulfonyl iodide as a transient intermediate. One such system involves the use of triphenylphosphine (B44618) and iodine. oup.com This combination reacts to form iodotriphenylphosphonium iodide, which can then react with p-toluenesulfonic acid. oup.com The resulting p-toluenesulfonyl iodide is then further reduced in the reaction mixture. oup.com The rapid reduction of the arenesulfonyl iodide intermediate is evidenced by its absence in the final product mixture. oup.com

Another method involves treating organic sulfonic acids with a mixture of a polyphosphoric acid derivative and an iodide source. oup.com This process is believed to proceed through the formation of a mixed anhydride, which is then attacked by iodide to yield the sulfonyl iodide. oup.com This intermediate is subsequently reduced to a disulfide. oup.com

More recently, a system using formic acid and iodide has been developed for the reduction of sulfinates. rsc.org This method proposes an iodide-mediated deoxygenation where an iodide attack on the sulfur atom is a key step, which could involve a transient sulfonyl iodide-like species. rsc.org

Mechanistic Elucidation of Reactions Involving P Toluenesulfonyl Iodide

Radical Pathways in p-Toluenesulfonyl Iodide Reactivity

Investigation of Aryl and p-Toluenesulfonyl Radical Intermediates

The involvement of radical intermediates, specifically aryl and p-toluenesulfonyl radicals, plays a significant role in the reactivity of p-toluenesulfonyl iodide. The generation of a p-toluenesulfonyl radical can be readily achieved through the addition of a radical initiator like azobisisobutyronitrile (AIBN), or by applying heat or irradiation. bbhegdecollege.com This reactive species can then participate in subsequent reactions, such as cyclization with N,N-diallyl sulfonamide in a radical chain process. bbhegdecollege.com

In some instances, the reaction mechanism involves the formation of p-toluenesulfonyl iodide as a key intermediate. For example, in the iodine-mediated photocatalytic disulfonylation of allenes, p-toluenesulfonyl iodide is produced from the reaction of sodium p-toluenesulfinate and iodine. acs.org This intermediate can then undergo photoinduced homolysis to generate sulfonyl radicals. acs.org The presence of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been shown to drastically reduce the yield of the desired product, confirming the radical nature of the pathway. acs.org

Furthermore, the addition of a p-toluenesulfonyl radical to a terminal alkene can lead to the formation of a secondary radical. rsc.org This intermediate can then undergo further transformations, including cyclization or 1,4-aryl migration. rsc.org The study of these radical pathways is essential for understanding and controlling the outcomes of reactions involving p-toluenesulfonyl iodide.

Ionic and Polar Mechanisms in p-Toluenesulfonyl Iodide Transformations

Nucleophilic Substitution and Displacement Reactions Involving Iodide

In addition to radical pathways, p-toluenesulfonyl iodide is involved in ionic and polar mechanisms, particularly nucleophilic substitution and displacement reactions where iodide acts as a leaving group. Alkyl p-toluenesulfonates, often referred to as tosylates, are excellent substrates for SN2 reactions because the p-toluenesulfonate anion is a very good leaving group, comparable in its leaving group ability to iodide. kau.edu.sa This makes the displacement of the tosylate group by a nucleophile, such as an iodide ion, a favorable process. kau.edu.sayoutube.com

The reaction of alcohols with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) first forms a tosylate. youtube.com This conversion is crucial because the hydroxyl group itself is a poor leaving group, whereas the tosylate is an excellent one. youtube.com Subsequently, the tosylate can be displaced by a nucleophile, for instance, an iodide ion from a salt like sodium iodide, in a classic SN2 reaction. kau.edu.sayoutube.com The utility of this two-step process lies in its ability to effectively convert a poor leaving group (hydroxyl) into a good one (tosylate), thereby facilitating nucleophilic substitution.

The reactivity of alkyl halides in nucleophilic substitutions follows the order I > Br > Cl > F, which correlates with the strength of the carbon-halogen bond and the stability of the leaving group. kau.edu.sa Iodide is considered the best leaving group among the halides due to the weak C-I bond. kau.edu.sa The use of sodium iodide in acetone (B3395972) is a common method for converting alkyl chlorides or bromides to alkyl iodides, driven by the precipitation of the less soluble sodium chloride or bromide. kau.edu.sa

Participation of Hypervalent Iodine(III) Species

The chemistry of p-toluenesulfonyl iodide can also involve the participation of hypervalent iodine(III) species. Hypervalent iodine compounds are known for their role as environmentally friendly reagents and catalysts in a wide range of organic transformations. acs.orgnih.gov These reagents typically have a trigonal bipyramidal geometry, with the more electronegative ligands occupying the axial positions. acs.orgnih.gov

While direct evidence for the formation of a hypervalent iodine(III) species from p-toluenesulfonyl iodide itself in many common reactions is not the primary mechanism, the broader context of iodine chemistry provides insight. For instance, (difluoroiodo)arenes can be synthesized by the fluorination of an iodoarene or through ligand exchange from another hypervalent iodine compound. acs.org One notable reaction involves the use of p-TolIF2, a hypervalent iodine(III) fluoride (B91410), which reacts with benzaldehyde (B42025) hydrazones to produce gem-difluorides, proceeding through a diazo species intermediate. acs.org

Hypervalent iodine reagents are efficient oxidants and can facilitate various oxidative functionalizations. acs.orgarkat-usa.org The reactions often proceed through mechanisms involving oxidative addition, ligand exchange, and reductive elimination, similar to transition metal chemistry. acs.org Although p-toluenesulfonyl iodide is not a hypervalent iodine(III) compound, its reactions can be influenced by or lead to the formation of such species under specific oxidative conditions, expanding the mechanistic possibilities.

Spectroscopic and Computational Studies on Reaction Intermediates and Transition States

Analysis of Complex Formation with Iodide Ions

Spectroscopic and computational methods are invaluable tools for elucidating the intricate details of reaction mechanisms, including the formation of transient intermediates and transition states. In the context of reactions involving p-toluenesulfonyl iodide, the interaction with iodide ions can lead to the formation of complexes that can be studied using these techniques.

UV-Vis and IR spectroscopy are powerful techniques for studying charge-transfer (CT) complexes formed between electron donors and acceptors. researchgate.net The formation of a complex between a substrate and an iodide ion can be detected and characterized by the appearance of new absorption bands in the electronic or vibrational spectrum. researchgate.net For instance, the interaction of various molecules with iodine has been shown to form dative donor-acceptor complexes. researchgate.net

Computational studies, such as Density Functional Theory (DFT), provide detailed insights into the structures, energies, and electronic properties of reaction intermediates and transition states. diva-portal.orgnih.gov These methods can be used to model the formation of complexes between p-toluenesulfonyl iodide and iodide ions, predicting their geometries and stabilization energies. For example, computational studies on diaryliodonium salts have investigated the intermediates and transition states in nucleophilic substitution reactions, including those involving fluoride ions, and have predicted the potential for dimeric, trimeric, and tetrameric structures. nih.gov Similar computational approaches could be applied to understand the nature of complexes formed with iodide ions in reactions involving p-toluenesulfonyl iodide.

The table below summarizes the types of intermediates and complexes that can be investigated through various analytical and computational techniques.

| Intermediate/Complex | Investigative Technique | Expected Outcome |

| Radical Intermediates | Electron Spin Resonance (ESR) Spectroscopy | Detection and characterization of radical species. bbhegdecollege.com |

| Charge-Transfer Complexes | UV-Vis and IR Spectroscopy | Observation of new absorption bands indicating complex formation. researchgate.net |

| Reaction Intermediates & Transition States | Density Functional Theory (DFT) | Calculation of geometries, energies, and electronic structures. diva-portal.orgnih.gov |

| Solid-State Complexes | Elemental Analysis, TGA, DTG | Determination of stoichiometry and thermal stability. researchgate.net |

Applications of P Toluenesulfonyl Iodide in Advanced Organic Synthesis

Reactions with Organometallic Reagents

The reactivity of p-toluenesulfonyl iodide extends to organometallic compounds, where it engages in complex reaction pathways that differ significantly from its chloride and fluoride (B91410) analogs. These reactions often proceed through radical intermediates, leading to a diverse array of products.

The interaction of p-toluenesulfonyl iodide with various diarylcadmium reagents has been shown to yield a consistent set of products, indicative of a common underlying mechanism likely involving aryl and p-toluenesulfonyl radicals. researchgate.net Regardless of the specific diarylcadmium compound used, the reaction consistently produces p-tolyl p-toluenethiosulfonate and p-toluenesulfonic acid. researchgate.net In addition to these sulfur-containing compounds, the corresponding iodoarenes and diaryl coupling products derived from the organocadmium reagent are also formed. researchgate.net

The reaction between p-toluenesulfonyl iodide and diphenylcadmium, for instance, results in the formation of iodobenzene (B50100) and biphenyl, alongside the primary tosyl-derived products. This pattern of reactivity highlights the role of p-toluenesulfonyl iodide in initiating radical processes that lead to the cleavage of the cadmium-carbon bond and subsequent formation of new carbon-iodine and carbon-carbon bonds.

| Diarylcadmium Reagent | Key Products from Diarylcadmium Reagent | Common Products from p-Toluenesulfonyl Iodide |

|---|---|---|

| Diphenylcadmium | Iodobenzene, Biphenyl | p-Tolyl p-toluenethiosulfonate, p-Toluenesulfonic acid |

| Di(p-tolyl)cadmium | p-Iodotoluene, 4,4'-Dimethylbiphenyl | |

| Di(p-anisyl)cadmium | p-Iodoanisole, 4,4'-Dimethoxybiphenyl | |

| Di(α-naphthyl)cadmium | 1-Iodonaphthalene, 1,1'-Binaphthyl |

Halosulfonylation and Related Additive Transformations

p-Toluenesulfonyl iodide serves as a valuable reagent for the difunctionalization of unsaturated carbon-carbon bonds, such as those in alkynes and allenes. In these reactions, both the tosyl group and the iodine atom are added across the multiple bond, a process known as iodosulfonylation.

The direct iodosulfonylation of alkynes using p-toluenesulfonyl iodide is a well-established method for the synthesis of β-iodovinyl sulfones. In a seminal study by Truce and Wolf, it was demonstrated that p-toluenesulfonyl iodide adds across terminal and internal alkynes under visible-light irradiation. rsc.orgrsc.org This reaction proceeds via a radical chain mechanism and generally exhibits high stereoselectivity, affording the (E)-isomer of the β-iodovinyl sulfone as the major product. rsc.org

More recent studies have expanded on this methodology, utilizing visible-light photoredox catalysis to achieve the 1,2-iodosulfonylation of internal alkynes at room temperature in high yields. rsc.org The reaction tolerates a range of functional groups on the alkyne substrate. The process involves the homolytic cleavage of the sulfur-iodine bond to generate a p-toluenesulfonyl radical, which adds to the alkyne, followed by trapping of the resulting vinyl radical with an iodine atom. rsc.org

| Alkyne Substrate | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | p-Toluenesulfonyl iodide, visible light | (E)-1-Iodo-2-phenyl-1-tosylethene | 87 rsc.org |

| 1-Heptyne | p-Toluenesulfonyl iodide, visible light | (E)-1-Iodo-1-tosyl-1-heptene | 81 rsc.org |

| Diphenylacetylene | p-Toluenesulfonyl iodide, visible light | (E)-1,2-Diphenyl-1-iodo-2-tosylethene | 73 rsc.org |

| 4-Octyne | p-Toluenesulfonyl iodide, blue LED, MeCN | (E)-4-Iodo-5-tosyl-4-octene | High rsc.org |

The radical addition of p-toluenesulfonyl iodide to allenes provides a route to functionalized allylic iodides. Research has shown that these additions are highly regioselective. researchgate.netresearchgate.net For substituted allenes, such as phenylallene or 1,3-disubstituted allenes, the p-toluenesulfonyl radical adds preferentially to the central carbon atom of the allene (B1206475) system. researchgate.netresearchgate.net This regioselectivity is driven by the formation of the more stable allylic radical intermediate.

Subsequent abstraction of an iodine atom from another molecule of p-toluenesulfonyl iodide yields the final product. For example, the addition to phenylallene results exclusively in the product arising from central attack by the sulfonyl radical. researchgate.net The stereochemistry of the resulting double bond is also influenced by steric factors within the allylic radical intermediate. Studies on optically active allenes have further elucidated the stereochemical course of these additions. nih.gov

| Allene Substrate | Key Reaction Feature | Resulting Structure Type |

|---|---|---|

| Phenylallene | Regioselective radical addition | Product from central attack by the sulfonyl radical researchgate.net |

| 3-Methyl-1,2-butadiene | Regioselective radical addition | Product from central attack by the sulfonyl radical researchgate.netresearchgate.net |

| (S)-(+)-1,3-Dimethylallene | Addition to optically active allene | Formation of allylic iodide with specific stereochemistry nih.gov |

Utility in Functional Group Interconversions

While p-toluenesulfonyl iodide itself is primarily an iodosulfonylating agent, the related and more common reagent, p-toluenesulfonyl chloride (TsCl), is a cornerstone of functional group interconversions, particularly in the transformation of alcohols. The intermediate tosylates formed are highly versatile and can be readily converted to alkyl iodides.

The conversion of an alcohol to an alkyl iodide is a fundamental transformation often accomplished in a two-step sequence that hinges on the excellent leaving group ability of the tosylate anion. The hydroxyl group (–OH) of an alcohol is a poor leaving group, but it can be transformed into a p-toluenesulfonate (tosylate, –OTs) group, which is an excellent leaving group. masterorganicchemistry.comresearchgate.net

Step 1: Tosylation of the Alcohol An alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). libretexts.org The base neutralizes the HCl generated during the reaction. masterorganicchemistry.com This reaction converts the alcohol into an alkyl tosylate. Crucially, this step proceeds with retention of configuration at the carbon atom bearing the oxygen because the C–O bond of the alcohol is not broken. libretexts.orglibretexts.org

Step 2: Nucleophilic Substitution The resulting alkyl tosylate is then reacted with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), typically in a polar aprotic solvent like acetone (B3395972). chemistrysteps.com The iodide ion acts as a nucleophile and displaces the tosylate group in an SN2 reaction. chemistrysteps.com This substitution step occurs with inversion of stereochemistry at the carbon center. chemistrysteps.comopenochem.org This two-step procedure provides a reliable and stereochemically controlled method for converting alcohols into alkyl iodides. libretexts.org

| Step | Reactants | Product | Key Transformation | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | Alcohol (R-OH), p-Toluenesulfonyl chloride (TsCl), Pyridine | Alkyl Tosylate (R-OTs) | Conversion of -OH to a good leaving group (-OTs) | Retention of configuration libretexts.orglibretexts.org |

| 2 | Alkyl Tosylate (R-OTs), Sodium Iodide (NaI) | Alkyl Iodide (R-I) | SN2 displacement of the tosylate group by iodide | Inversion of configuration openochem.org |

Role as an Intermediate in the Formation of Sulfones and Other Sulfur-Containing Compounds

p-Toluenesulfonyl iodide (TsI) serves as a significant, albeit sometimes transient, intermediate in the synthesis of various sulfur-containing organic compounds, most notably sulfones. Its formation and subsequent reaction are pivotal in several synthetic methodologies. TsI is commonly generated in situ from the reaction between a sodium sulfinate, such as sodium p-toluenesulfinate, and molecular iodine. cdnsciencepub.com

The role of TsI as a key intermediate has been explicitly demonstrated in certain transformations. For instance, in the iodine-mediated photocatalytic disulfonylation of allenes, the direct use of pre-formed p-toluenesulfonyl iodide in an iodine-free environment afforded the final product in a high yield of 92%. researchgate.net This result strongly supports the hypothesis that TsI is a crucial intermediate in this reaction pathway. researchgate.net Similarly, the reaction of sodium p-toluenesulfinate with styrene (B11656) to produce a vinyl sulfone is believed to proceed through the formation of TsI as an intermediate. capes.gov.br

The reactivity of TsI extends to its use as a radical initiator. It has been employed to initiate the radical ring-opening polymerization of five-membered cyclic vinyl sulfones. cdnsciencepub.com Furthermore, the radical addition of TsI to various unsaturated systems is a well-established method for creating new carbon-sulfur bonds. The addition to alkenols readily yields functionalized β-iodosulfones, which are versatile building blocks for further transformations. cdnsciencepub.com In reactions with allenes, such as phenylallene and 3-methyl-1,2-butadiene, p-toluenesulfonyl iodide adds to the central carbon, driven by the attack of the sulfonyl radical, to produce the corresponding adducts in excellent yields. cdnsciencepub.com

However, the intermediacy of p-toluenesulfonyl iodide does not guarantee a successful reaction outcome in all cases. In an attempted synthesis of 2-sulfonyl quinolines from quinoline (B57606) N-oxides, the introduction of pre-synthesized TsI led to a drastically reduced product yield or a complete halt of the reaction. cdnsciencepub.com This outcome suggests that in this specific synthetic context, TsI is not a productive intermediate and its formation may even be detrimental to the desired transformation. cdnsciencepub.com

Table 1: Reactions Involving p-Toluenesulfonyl Iodide as an Intermediate

| Reactants | Reagents/Conditions | Intermediate | Product | Yield | Reference |

| Allenes, Sodium p-toluenesulfinate | [Ir(dtbbpy)(ppy)₂]PF₆, I₂, Blue LEDs | p-Toluenesulfonyl iodide | Disulfonylation product | 92% (when using TsI directly) | researchgate.net |

| Sodium p-toluenesulfinate, Styrene | TBAI, H₂SO₄ | p-Toluenesulfonyl iodide | Vinyl sulfone | Not specified | capes.gov.br |

| Alkenols | Radical initiation | p-Toluenesulfonyl iodide | β-Iodosulfones | Not specified | cdnsciencepub.com |

| Quinoline N-oxide, Sodium p-toluenesulfinate | I₂, TBHP | p-Toluenesulfonyl iodide (tested) | 2-Sulfonyl quinoline | 13% or No reaction (when using TsI directly) | cdnsciencepub.com |

Contributions to Complex Molecule Synthesis

Specific Examples in Wittig Synthesis and Related Methodologies

While p-toluenesulfonyl iodide itself is not a direct participant in the Wittig reaction, its structural motif is integral to phosphonium (B103445) salts that have been successfully employed in olefination reactions. A key example is the use of indole-1-(p-toluenesulfonyl)-3-methyltriphenylphosphonium iodide in the Wittig condensation with various aromatic and heterocyclic aldehydes. This reaction provides a reliable route to synthesize a range of 3-(2-aryl)vinylindole derivatives in good yields. cdnsciencepub.comcdnsciencepub.com The p-toluenesulfonyl group serves as a protecting group for the indole (B1671886) nitrogen, preventing undesired side reactions and facilitating the desired condensation. cdnsciencepub.com

The choice of reaction conditions is critical for the success of these Wittig reactions. The use of sodium hydride in dimethylformamide (DMF) has been found to be effective for promoting the condensation between the phosphonium salt and aldehydes, leading to the desired vinylindole products. cdnsciencepub.com

Table 2: Wittig Condensation Using an N-Tosyl-Indole Phosphonium Salt

| Phosphonium Salt | Aldehyde | Base/Solvent | Product | Yield | Reference |

| Indole-1-(p-toluenesulfonyl)-3-methyltriphenylphosphonium iodide | Aromatic and Heterocyclic Aldehydes | NaH/DMF | 3-(2-Aryl)vinylindole derivatives | Good | cdnsciencepub.comcdnsciencepub.com |

Unsuccessful Applications and Limitations in Specific Reactions

The utility of p-toluenesulfonyl iodide and its derivatives is not universal, and several limitations and unsuccessful applications have been documented in specific reaction contexts.

A notable limitation was observed in the Wittig synthesis of 3-(2-pyridyl)vinylindoles. When attempting the condensation of indole-1-(p-toluenesulfonyl)-3-methyltriphenylphosphonium iodide with pyridine-4-aldehyde, an alternative set of conditions using 1,5-diazabicyclo[3.4.0]nonene-5 (DBN) as the base in dimethyl sulfoxide (B87167) (DMSO) was explored. This combination proved to be unsuccessful, leading primarily to the cleavage of the tosyl group (detosylation) from the indole nitrogen. The desired adduct was obtained in a meager 17% yield, with triphenylphosphine (B44618) being the major product, isolated in 80% yield. cdnsciencepub.com This demonstrates a significant limitation where the choice of base and solvent can favor an undesired side reaction over the intended Wittig olefination.

Furthermore, limitations have been identified in the halosulfonylation of alkynes, a reaction class where sulfonyl halides are key reagents. In copper-catalyzed bromosulfonylation reactions using sodium sulfinates, it was found that certain types of alkynes are unreactive. Specifically, aryl-aryl internal alkynes were reported to be inert under the standard reaction conditions. rsc.org Similarly, in related chlorosulfonylation reactions, internal aryl alkynes and aliphatic alkynes failed to participate in the transformation. rsc.org These examples highlight the substrate scope limitations of reactions that likely proceed through intermediates related to sulfonyl halides.

Table 3: Examples of Unsuccessful Reactions and Limitations

| Reaction Type | Reactants | Reagents/Conditions | Observation | Reference |

| Wittig Synthesis | Indole-1-(p-toluenesulfonyl)-3-methyltriphenylphosphonium iodide, Pyridine-4-aldehyde | DBN/DMSO | Predominant detosylation; 17% yield of desired product | cdnsciencepub.com |

| Bromosulfonylation | Aryl-aryl internal alkynes, Sodium sulfinates, KBr | CuI catalyst | Alkynes were inert | rsc.org |

| Chlorosulfonylation | Internal aryl alkynes or Aliphatic alkynes, p-Toluenesulfonyl chloride | CuCl catalyst | Alkynes failed to undergo the reaction | rsc.org |

Theoretical and Computational Studies on P Toluenesulfonyl Iodide Reactivity

Quantum Chemical Approaches to Reaction Mechanism Prediction

Currently, there is a lack of specific published studies applying quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to predict the reaction mechanisms of p-toluenesulfonyl iodide.

In broader contexts, such computational approaches are routinely used to:

Calculate the activation energies of potential reaction pathways.

Model the transition state geometries.

Determine the thermodynamics of reactions involving sulfonyl compounds.

For example, computational studies on analogous sulfonyl chlorides and azides have successfully elucidated mechanisms for nucleophilic substitution and cycloaddition reactions. However, the distinct electronic and steric properties imparted by the large, polarizable iodine atom in p-toluenesulfonyl iodide would necessitate a dedicated study. Factors such as the weaker sulfur-iodine (S-I) bond compared to a sulfur-chlorine (S-Cl) bond, and the potential for different leaving group abilities and even halogen-bonding interactions, would be critical aspects for such a computational investigation. Without specific research on p-toluenesulfonyl iodide, any discussion of its reaction mechanisms from a quantum chemical perspective remains speculative.

Electronic Structure and Bonding Analysis Relevant to Reactivity Profiles

A detailed analysis of the electronic structure and bonding of p-toluenesulfonyl iodide, derived from computational methods, is not prominently featured in the existing literature. Such an analysis would provide crucial insights into its chemical behavior.

Key molecular properties that are typically calculated to understand reactivity include:

| Property | Relevance to Reactivity |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | An MEP map would visualize the charge distribution across the molecule, identifying electrophilic sites (positive potential) and nucleophilic sites (negative potential). The sulfur atom is expected to be highly electrophilic. |

| Natural Bond Orbital (NBO) Analysis | This analysis would provide information on charge distribution, bond orders, and the nature of the S-I bond (i.e., its degree of ionic vs. covalent character). |

| Bond Dissociation Energy (BDE) | The calculated energy required to homolytically cleave the S-I bond would offer a quantitative measure of its strength and lability compared to other sulfonyl halides. |

While these analyses are standard in computational chemistry, their specific application to p-toluenesulfonyl iodide and the resulting data are not available in surveyed research articles. The high polarizability and lower electronegativity of iodine compared to other halogens would significantly influence these electronic properties, likely making the sulfur center a potent electrophile and the iodide a good leaving group, but quantitative data from dedicated studies are required for a definitive analysis.

Q & A

Q. What are the established synthetic routes for preparing p-toluenesulphonyl iodide in laboratory settings?

this compound can be synthesized via nucleophilic substitution or radical-mediated pathways:

- Nucleophilic substitution : React p-toluenesulphonyl chloride with sodium iodide (NaI) in acetone under reflux. This method leverages the iodide ion's nucleophilicity to replace the chloride, yielding the iodide derivative .

- Radical addition : In the presence of AIBN (azobisisobutyronitrile) as a radical initiator, this compound can participate in radical chain reactions with allenes or acetylenes. For example, Kang et al. (2001) demonstrated its use in synthesizing heterocyclic compounds via radical pathways .

Q. What purification techniques are recommended for isolating this compound?

- Chromatography : Use column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to separate the product from unreacted starting materials.

- Recrystallization : Purify the compound by recrystallization from solvents like dichloromethane or acetone, ensuring slow cooling to enhance crystal formation .

- Filtration through alumina : For intermediates, filtration through an alumina column can remove acidic or polar impurities, as demonstrated in steroid derivative syntheses .

Q. How should this compound be stored to ensure stability?

- Store in airtight, amber glass containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.

- Keep at temperatures below 4°C in a desiccator to minimize degradation. Avoid prolonged storage due to its sensitivity to moisture and light, which can lead to decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in radical addition reactions?

Radical additions to allenes or acetylenes involve a chain mechanism:

- Initiation : AIBN generates radicals that abstract iodine from this compound, producing a sulfonyl radical.

- Propagation : The sulfonyl radical adds to the unsaturated bond (e.g., allene), forming a stabilized intermediate.

- Termination : The radical recombines with iodine or another radical species. Studies by Truce et al. (1969, 1974) noted that steric and electronic factors in the substrate dictate regioselectivity, favoring addition to less hindered positions .

Q. How can discrepancies in reported yields for this compound-mediated reactions be resolved?

Contradictions in yields often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than non-polar solvents.

- Catalyst loading : Optimize AIBN or iodide concentrations to balance radical initiation and side reactions.

- Temperature control : Higher temperatures (80–100°C) accelerate radical formation but may promote decomposition. Systematic DOE (Design of Experiments) approaches are recommended to identify optimal conditions .

Q. What strategies enhance the stereochemical control in this compound reactions?

- Chiral auxiliaries : Introduce chiral ligands or solvents to influence transition-state geometry.

- Low-temperature reactions : Conduct reactions at –20°C to slow radical recombination and improve stereoselectivity.

- Substrate pre-organization : Use sterically bulky substrates to restrict rotational freedom, as seen in cyclic ether syntheses .

Methodological Considerations

- Safety protocols : Handle this compound in a fume hood with nitrile gloves and protective eyewear. It reacts exothermically with water, releasing toxic gases (e.g., HI) .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (characteristic peaks at δ 2.4 ppm for methyl group and δ 7.8 ppm for aromatic protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.